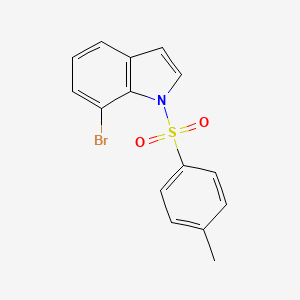
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This compound, with its unique structure, has shown potential in various scientific research applications.
Méthodes De Préparation
The synthesis of 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine involves several steps. One common synthetic route includes the reaction of phenoxathiin-2-carbaldehyde with benzylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazin-3-amine derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and temperature controls.
Analyse Des Réactions Chimiques
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs due to its potential pharmacological activities.
Medicine: Research has indicated its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share the pyridazine core structure but differ in their substituents, leading to varied pharmacological activities
Propriétés
Numéro CAS |
667466-72-0 |
|---|---|
Formule moléculaire |
C23H17N3OS |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
4-benzyl-6-phenoxathiin-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C23H17N3OS/c24-23-17(12-15-6-2-1-3-7-15)13-18(25-26-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H2,24,26) |
Clé InChI |
RKLUTPYDALOCBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=NN=C2N)C3=CC4=C(C=C3)OC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)

